molecular formula C10H14N2O2 B12884617 (E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate

(E)-Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate

Cat. No.: B12884617
M. Wt: 194.23 g/mol
InChI Key: ULZRQKWJCRNARJ-GQCTYLIASA-N
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Description

Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of multicomponent reactions, which are efficient and yield high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (E)-4-(3,5-dimethyl-1H-pyrazol-4-yl)but-2-enoate

InChI

InChI=1S/C10H14N2O2/c1-7-9(8(2)12-11-7)5-4-6-10(13)14-3/h4,6H,5H2,1-3H3,(H,11,12)/b6-4+

InChI Key

ULZRQKWJCRNARJ-GQCTYLIASA-N

Isomeric SMILES

CC1=C(C(=NN1)C)C/C=C/C(=O)OC

Canonical SMILES

CC1=C(C(=NN1)C)CC=CC(=O)OC

Origin of Product

United States

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